molecular formula C18H26O B127085 2,6-Dicyclohexylphenol CAS No. 4821-19-6

2,6-Dicyclohexylphenol

Cat. No. B127085
CAS RN: 4821-19-6
M. Wt: 258.4 g/mol
InChI Key: AUEZNTKYSSUTGZ-UHFFFAOYSA-N
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Description

2,6-Dicyclohexylphenol is a phenolic compound that is of interest in various chemical research areas. The compound's structure consists of a phenol moiety with two cyclohexyl groups at the 2 and 6 positions on the aromatic ring. This structure is a common motif in the synthesis of more complex molecules and in the study of chemical reactions and properties.

Synthesis Analysis

The synthesis of 2-arylphenols, which are structurally related to this compound, can be achieved through palladium-catalyzed cross-coupling of aryl iodides with 6-diazo-2-cyclohexenones. This method provides moderate to excellent yields and has been shown to produce enantioselective coupling products with up to 72% ee . Additionally, the synthesis of 2,6-di-tert-butylphenols, which share a similar phenolic core with this compound, can be performed through a one-pot synthesis involving bromination and subsequent reaction with alcohols in the presence of silver salts .

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of related compounds, such as 2,6-di-tert-butylphenols, has been studied. These compounds can exist in tautomeric forms and are susceptible to prototropic rearrangement catalyzed by bases, acids, or silica . The molecular complexes of phenols with dicyclohexylamine also indicate that the steric hindrance of bulky substituents at the 2,6-positions can affect the stability and formation of complexes .

Chemical Reactions Analysis

The photoaromatization of 2,4,6-trialkyl-6-acetoxy-2,4-cyclohexadienones, which are structurally related to this compound, involves the formation of intermediates such as bicyclohexenones and dienones, leading to the production of phenols . The reaction of 2,6-di-tert-butyl-4-methylphenol with nitrogen dioxide demonstrates the formation of nitro derivatives, indicating the reactivity of the phenolic core under oxidative conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the properties of related compounds can provide some insights. For instance, the Schiff base derived from 2,6-diformyl-4-methylphenol exhibits specific magnetic and electrochemical behaviors, which could be relevant to the properties of this compound . The antioxidant activity of derivatives of 2,6-diisobornylphenol, which is structurally similar to this compound, depends on the test system used and may be related to membrane stabilizing effects . Additionally, the macrocyclic compounds based on 2,6-diformylphenol derivatives have been characterized by various spectroscopic methods, providing information on their crystalline structures and bonding interactions .

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

  • Schiff bases derived from phenol compounds like 2,6-Dicyclohexylphenol have been investigated for their structural preferences, showcasing variable behavior in different solvents and temperatures. These compounds are noted for their potential in therapeutic agents and ingredients in medicinal and food industries due to their radical scavenging properties (Kaştaş et al., 2017).
  • Complexes involving derivatives of this compound have been synthesized, exhibiting intriguing magnetic and electrochemical properties. These complexes have shown potential as catalysts in solvent-free microwave-assisted oxidation of secondary alcohols to ketones (Alexandru et al., 2014).

2. Polymer Synthesis and Material Science

  • Investigations into the synthesis and properties of novel epoxy resins involving phenol derivatives like this compound have shown promising results. These resins exhibit lower dielectric constants and dissipation factors, indicating their potential use in advanced material applications (Lin et al., 2003).

3. Antioxidant Activity and Biological Applications

  • Phenol derivatives of this compound have been synthesized and evaluated for their antioxidant activity. The antioxidant properties varied based on the test system used and, in some instances, were linked to membrane-stabilizing effects (Buravlev et al., 2021).
  • A study on the enzymatic modification of phenolic compounds related to this compound resulted in the synthesis of dimers with higher antioxidant capacity than the original compound. This highlights the potential of these modified compounds as bioactive compounds with significant antioxidant properties (Adelakun et al., 2012).

properties

IUPAC Name

2,6-dicyclohexylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h7,12-15,19H,1-6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEZNTKYSSUTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197465
Record name 2,6-Dicyclohexylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4821-19-6
Record name 2,6-Dicyclohexylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4821-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dicyclohexylphenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dicyclohexylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dicyclohexylphenol
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Record name 2,6-Dicyclohexylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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